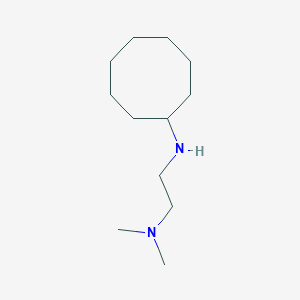
(2,6-difluorobenzyl)(3,4,5-trimethoxybenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-difluorobenzyl)(3,4,5-trimethoxybenzyl)amine, also known as DFB-TMBA, is a novel compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of (2,6-difluorobenzyl)(3,4,5-trimethoxybenzyl)amine is not fully understood. However, it is believed to inhibit the activity of certain enzymes and receptors in the body such as acetylcholinesterase and dopamine receptors. This inhibition leads to the observed physiological effects of the compound.
Biochemical and Physiological Effects:
(2,6-difluorobenzyl)(3,4,5-trimethoxybenzyl)amine has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit acetylcholinesterase activity. In addition, (2,6-difluorobenzyl)(3,4,5-trimethoxybenzyl)amine has been found to increase dopamine levels in the brain, which may have implications for the treatment of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2,6-difluorobenzyl)(3,4,5-trimethoxybenzyl)amine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. In addition, it has shown promising results in various in vitro and in vivo studies. However, the compound has limitations such as low solubility in water, which may limit its application in certain experiments.
Direcciones Futuras
There are several future directions for research on (2,6-difluorobenzyl)(3,4,5-trimethoxybenzyl)amine. One potential direction is to investigate the compound's efficacy in animal models of cancer and neurodegenerative diseases. In addition, further studies are needed to elucidate the compound's mechanism of action and to optimize its pharmacological properties. Finally, the development of novel analogs of (2,6-difluorobenzyl)(3,4,5-trimethoxybenzyl)amine may lead to the discovery of more potent and selective therapeutic agents.
Métodos De Síntesis
(2,6-difluorobenzyl)(3,4,5-trimethoxybenzyl)amine can be synthesized using a multistep reaction process. The first step involves the synthesis of 2,6-difluorobenzylamine, which is then reacted with 3,4,5-trimethoxybenzaldehyde to form (2,6-difluorobenzyl)(3,4,5-trimethoxybenzyl)amine. The purity and yield of the compound can be increased through various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
(2,6-difluorobenzyl)(3,4,5-trimethoxybenzyl)amine has shown potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, (2,6-difluorobenzyl)(3,4,5-trimethoxybenzyl)amine has been shown to inhibit acetylcholinesterase activity, which is a key enzyme involved in the development of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-1-(3,4,5-trimethoxyphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2NO3/c1-21-15-7-11(8-16(22-2)17(15)23-3)9-20-10-12-13(18)5-4-6-14(12)19/h4-8,20H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRVXLGAXFFYNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNCC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,6-difluorophenyl)methyl]-1-(3,4,5-trimethoxyphenyl)methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B4881116.png)
![7-{[(5-methyl-1H-benzimidazol-2-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4881120.png)

![methyl 2-[2-(aminocarbonyl)-1-aziridinyl]-3-phenylpropanoate](/img/structure/B4881135.png)
![N~1~-(2-methoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4881143.png)
![4-bromo-2-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B4881155.png)


![1,3-dimethyl-5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881176.png)

![N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}benzamide](/img/structure/B4881193.png)
![2-methoxy-N-propyl-5-{[(2-thienylmethyl)amino]sulfonyl}benzamide](/img/structure/B4881201.png)
![1-{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}ethanone](/img/structure/B4881216.png)
